molecular formula C14H38I2N2O2Si2 B12772853 N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide CAS No. 83454-18-6

N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide

Katalognummer: B12772853
CAS-Nummer: 83454-18-6
Molekulargewicht: 576.44 g/mol
InChI-Schlüssel: PUCXVMPCQAEZAR-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide is a complex organosilicon compound This compound is notable for its unique structure, which includes multiple methyl groups and a combination of silicon, oxygen, and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide typically involves the reaction of appropriate organosilicon precursors with nitrogen-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of catalysts, such as platinum or palladium, can also be employed to facilitate the reaction and improve the overall yield.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction may produce simpler organosilicon compounds.

Wissenschaftliche Forschungsanwendungen

N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential use in drug delivery systems due to its unique structure.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism by which N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to the inhibition of microbial growth or the modulation of biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N,N,2,2,6,6,7,7-Octamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide
  • N,N,N,2,2,6,6,7,7-Decamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide

Uniqueness

N,N,N,2,2,6,6,7,7-Nonamethyl-5,8-dioxa-2-azonia-6,7-disiladecan-10-aminium diiodide is unique due to its specific arrangement of methyl groups and the presence of both silicon and nitrogen atoms in its structure

Eigenschaften

CAS-Nummer

83454-18-6

Molekularformel

C14H38I2N2O2Si2

Molekulargewicht

576.44 g/mol

IUPAC-Name

2-[[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]-dimethylsilyl]oxyethyl-trimethylazanium;diiodide

InChI

InChI=1S/C14H38N2O2Si2.2HI/c1-15(2,3)11-13-17-19(7,8)20(9,10)18-14-12-16(4,5)6;;/h11-14H2,1-10H3;2*1H/q+2;;/p-2

InChI-Schlüssel

PUCXVMPCQAEZAR-UHFFFAOYSA-L

Kanonische SMILES

C[N+](C)(C)CCO[Si](C)(C)[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.